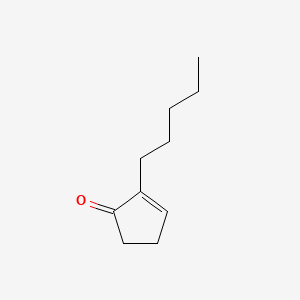

2-Pentyl-2-cyclopenten-1-one

描述

Nomenclature and Chemical Classification

2-Pentyl-2-cyclopenten-1-one, identified by the CAS Registry Number 25564-22-1, belongs to the class of organic compounds known as cyclopentenones. ontosight.ainist.govnist.gov Its structure features a five-membered carbon ring containing a ketone functional group and a carbon-carbon double bond, with a pentyl group attached at the second carbon position. ontosight.ai The molecular formula of this compound is C10H16O, and it has a molecular weight of approximately 152.23 g/mol . scbt.com

The systematic IUPAC name for this compound is 2-pentylcyclopent-2-en-1-one. nist.govsigmaaldrich.com It is also known by other names such as 2-Amyl-2-cyclopenten-1-one. nist.govnist.gov The presence of the α,β-unsaturated ketone functionality is a key structural feature, making it a versatile building block in organic synthesis.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 25564-22-1 nist.govnist.gov |

| Molecular Formula | C10H16O scbt.com |

| Molecular Weight | 152.23 g/mol |

| IUPAC Name | 2-pentylcyclopent-2-en-1-one nist.govsigmaaldrich.com |

| Synonyms | 2-Amyl-2-cyclopenten-1-one nist.govnist.gov |

Historical Context and Significance in Organic Chemistry

The study of cyclopentenone chemistry, including compounds like this compound, gained momentum in the mid-20th century. Early methods for synthesizing substituted cyclopentenones often involved aldol (B89426) condensation reactions. For instance, the condensation of cyclopentanone (B42830) with valeraldehyde, followed by dehydration, was an early approach to forming this type of structure.

A significant breakthrough in the synthesis of cyclopentenones was the Pauson-Khand reaction, discovered around 1970 by Ihsan Ullah Khand and Peter Ludwig Pauson. wikipedia.orgrsc.org This [2+2+1] cycloaddition reaction combines an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone, often mediated by a metal-carbonyl catalyst like dicobalt octacarbonyl. wikipedia.orgrsc.orgorganicreactions.org While initially developed for intermolecular reactions, the intramolecular version of the Pauson-Khand reaction has proven particularly valuable in the total synthesis of complex natural products. wikipedia.orgmdpi.com

The significance of this compound in organic chemistry lies in its utility as a synthetic intermediate. Its α,β-unsaturated ketone moiety allows it to participate in a variety of important carbon-carbon bond-forming reactions, including Michael additions and Diels-Alder cycloadditions. This reactivity has been exploited in the synthesis of various compounds, including jasmine-like fragrances such as dihydrojasmone (B1670601). rsc.orgtandfonline.com The synthesis of dihydrojasmone often involves the cyclization of a 1,4-diketone, which can be prepared through various routes, some of which may utilize precursors related to this compound. rsc.orgtandfonline.comoup.com

Over the years, synthetic methods have evolved, with the development of more efficient processes such as phosphoric acid-catalyzed cyclizations and palladium-catalyzed reactions. These advancements have made compounds like this compound more accessible for broader research applications.

Current Research Landscape and Future Directions

Current research on this compound and related cyclopentenones continues to expand, driven by their versatile reactivity and potential applications. The development of green and efficient synthetic methodologies remains a key focus. This includes the use of new catalytic systems and one-pot reactions to improve yields and reduce environmental impact.

A significant area of ongoing investigation is the exploration of the biological activities of cyclopentenone derivatives. Research has indicated that compounds in this class can possess antimicrobial and antioxidant properties. This has opened up avenues for investigating their therapeutic potential, including in the development of new anti-cancer and anti-inflammatory agents. Studies are underway to understand the interactions of these compounds with specific molecular targets and their effects on various signaling pathways.

Furthermore, the application of this compound as a building block in the synthesis of complex natural products and other bioactive molecules is an active area of research. The ability to functionalize both the pentyl side chain and the cyclopentenone core provides a platform for creating diverse and structurally complex molecules. Asymmetric synthesis methods are also being explored to prepare enantiomerically pure derivatives, which may exhibit enhanced or more specific biological activities.

The future of research on this compound is likely to involve a multidisciplinary approach, combining synthetic organic chemistry with medicinal chemistry and chemical biology to fully unlock the potential of this versatile compound and its derivatives.

Structure

3D Structure

属性

IUPAC Name |

2-pentylcyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-2-3-4-6-9-7-5-8-10(9)11/h7H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHZVKAXFCDFMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6029331 | |

| Record name | 2-Pentyl-2-cyclopenten-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25564-22-1 | |

| Record name | 2-Pentyl-2-cyclopenten-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25564-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclopenten-1-one, 2-pentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025564221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclopenten-1-one, 2-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pentyl-2-cyclopenten-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-pentylcyclopent-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CYCLOPENTEN-1-ONE, 2-PENTYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UOK9N9N72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Derivatization

Overview of 2-Cyclopentenone Reactivity

The 2-cyclopentenone moiety is a common structural motif in numerous natural products and serves as a key building block in the synthesis of complex organic molecules. Its reactivity is characterized by a variety of transformations that can occur at the carbonyl group, the double bond, and the allylic positions.

Cycloaddition reactions are powerful tools for the construction of cyclic systems, and 2-cyclopentenones are excellent substrates for such transformations.

Photochemical [2+2]-Cycloadditions: Under photochemical conditions, 2-cyclopentenones can undergo [2+2] cycloaddition reactions with alkenes to form bicyclo[3.2.0]heptan-6-one derivatives. wikipedia.org This reaction proceeds through the excitation of the cyclopentenone to its triplet state, which then adds to the ground state alkene. The regiochemistry and stereochemistry of the cycloaddition are influenced by factors such as the nature of the substituents on both the cyclopentenone and the alkene, as well as the reaction conditions. youtube.comyoutube.com The resulting cyclobutane (B1203170) ring can be further manipulated, making this a valuable synthetic strategy.

Diels-Alder Reactions: As a dienophile, 2-cyclopentenone can participate in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction, with a variety of dienes to furnish six-membered rings fused to the cyclopentanone (B42830) core. wikipedia.org The reactivity of the cyclopentenone as a dienophile is enhanced by the electron-withdrawing nature of the carbonyl group. Lewis acid catalysis can be employed to further activate the dienophile and accelerate the reaction rate, often leading to high levels of regio- and stereoselectivity. semanticscholar.org

| Cycloaddition Reaction | Reactant | Product Type | Key Features |

| Photochemical [2+2]-Cycloaddition | Alkene | Bicyclo[3.2.0]heptan-6-one | Proceeds via triplet state; regio- and stereochemistry are variable. |

| Diels-Alder Reaction | Diene | Fused cyclohexene-cyclopentanone | Concerted [4+2] cycloaddition; reactivity enhanced by electron-withdrawing groups. |

The double bond of 2-cyclopentenones is susceptible to a range of stereoselective addition reactions, allowing for the introduction of new functional groups with controlled stereochemistry.

Cyclopropanations: The addition of a carbene or carbene equivalent across the double bond of a 2-cyclopentenone leads to the formation of a bicyclo[3.1.0]hexan-2-one skeleton. Various methods, such as the Simmons-Smith reaction or transition-metal-catalyzed decomposition of diazo compounds, can be employed for this transformation. The stereochemical outcome of the cyclopropanation can often be controlled by the choice of reagents and the presence of directing groups on the cyclopentenone ring.

Aziridinations: The corresponding nitrogen analogs of epoxides, aziridines, can be synthesized from 2-cyclopentenones through the addition of a nitrene or its equivalent to the double bond. This reaction provides a direct route to nitrogen-containing bicyclic compounds, which are valuable intermediates in the synthesis of alkaloids and other nitrogenous natural products.

Epoxidations: The double bond of 2-cyclopentenones can be readily epoxidized to yield 2,3-epoxycyclopentanones. Common reagents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). stackexchange.comleah4sci.comyoutube.com The epoxidation of α,β-unsaturated ketones can sometimes compete with the Baeyer-Villiger oxidation of the carbonyl group, but conditions can often be optimized to favor epoxidation. stackexchange.com The resulting epoxide is a versatile intermediate that can undergo nucleophilic ring-opening reactions to introduce a variety of functional groups at the 2- and 3-positions of the cyclopentanone ring.

| Stereoselective Reaction | Reagent Type | Product Type |

| Cyclopropanation | Carbene/Carbenoid | Bicyclo[3.1.0]hexan-2-one |

| Aziridination | Nitrene/Nitrenoid | Bicyclo[3.1.0]hexan-2-imine derivative |

| Epoxidation | Peroxy acid (e.g., m-CPBA) | 2,3-Epoxycyclopentanone |

Characteristic Reactions of 2-Pentyl-2-cyclopenten-1-one

The presence of the pentyl group at the 2-position of the cyclopentenone ring influences the reactivity of the molecule, primarily through steric and electronic effects. However, the fundamental reaction pathways characteristic of α,β-unsaturated ketones remain accessible.

The primary site of oxidation in this compound is the carbon-carbon double bond. Epoxidation using peroxy acids like m-CPBA is a common method to form the corresponding epoxide. The reaction is generally stereoselective, with the peroxy acid approaching from the less sterically hindered face of the cyclopentenone ring. The resulting epoxide, 2-pentyl-2,3-epoxycyclopentan-1-one, is a valuable synthetic intermediate.

The reduction of this compound can proceed via two main pathways: reduction of the carbonyl group to an alcohol or reduction of the carbon-carbon double bond (conjugate reduction). The choice of reducing agent is crucial in determining the outcome.

Carbonyl Reduction (1,2-Reduction): Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group to a hydroxyl group, yielding 2-pentyl-2-cyclopenten-1-ol. masterorganicchemistry.comchemistrysteps.comyoutube.comyoutube.comyoutube.com These reactions typically proceed via a 1,2-addition of a hydride ion to the carbonyl carbon.

Conjugate Reduction (1,4-Reduction): Catalytic hydrogenation, often employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), preferentially reduces the carbon-carbon double bond to afford 2-pentylcyclopentanone. scispace.comtcichemicals.comlibretexts.orglibretexts.org This method is highly effective for the selective saturation of the alkene functionality in the presence of a carbonyl group.

| Reduction Type | Reagent | Product |

| Carbonyl Reduction | NaBH₄, LiAlH₄ | 2-Pentyl-2-cyclopenten-1-ol |

| Conjugate Reduction | H₂/Pd-C, H₂/PtO₂ | 2-Pentylcyclopentanone |

Due to the conjugation with the carbonyl group, the β-carbon of the double bond in this compound is electrophilic and susceptible to nucleophilic attack. This type of reaction is known as a conjugate addition or Michael addition. nih.govmasterorganicchemistry.comchemistrysteps.com

A wide range of nucleophiles, including organocuprates (Gilman reagents), enolates, amines, and thiols, can add to the 3-position of the cyclopentenone ring. chemistrysteps.comucalgary.camasterorganicchemistry.commasterorganicchemistry.com Organocuprates, such as lithium dipentylcuprate, are particularly effective for the conjugate addition of alkyl groups. The reaction proceeds via a 1,4-addition mechanism, where the nucleophile adds to the β-carbon, and the resulting enolate is subsequently protonated to give the 3-substituted cyclopentanone. The steric hindrance from the 2-pentyl group may influence the rate and stereoselectivity of the nucleophilic attack.

Synthetic Transformations and Functionalization of this compound

The chemical structure of this compound, featuring an α,β-unsaturated ketone system, provides a versatile platform for a variety of synthetic transformations. The reactivity of the carbon-carbon double bond and the carbonyl group allows for targeted modifications to generate a range of derivatives. These transformations are crucial for creating new chemical entities and for studying how structural changes affect the molecule's properties.

Formation of Carboxylic Acids or Ketones via Oxidation

The double bond within the cyclopentenone ring of this compound is susceptible to oxidative cleavage, a process that breaks the bond and can lead to the formation of dicarboxylic acids or keto-acids. A primary method for achieving this is ozonolysis. unicamp.br

Ozonolysis involves reacting the compound with ozone (O₃), followed by a work-up step that determines the final products. For α,β-unsaturated ketones, this reaction can sometimes yield "anomalous" products due to the electronic nature of the substrate. unicamp.br In a typical oxidative cleavage, the double bond is broken, which would theoretically lead to a dicarboxylic acid. For instance, the oxidation of cyclic ketones can yield dicarboxylic acids; cyclopentanone, a related saturated compound, can be oxidized to glutaric acid. bibliotekanauki.pl

The general scheme for the oxidative cleavage of the double bond in this compound can be represented as follows:

Table 1: Potential Products from Oxidative Cleavage of this compound

| Reagent | Work-up Condition | Major Product(s) | Functional Group Formed |

| Ozone (O₃) | Oxidative (e.g., H₂O₂) | 4-Oxononanedioic acid | Carboxylic Acid, Ketone |

| Hot alkaline KMnO₄ | Oxidative | 4-Oxononanedioic acid and other cleavage products | Carboxylic Acid, Ketone |

This table represents theoretical outcomes based on standard oxidative cleavage reactions of α,β-unsaturated ketones.

Detailed research on the ozonolysis of the closely related 2-methyl-2-cyclopenten-1-one (B72799) has shown that the reaction can proceed through complex pathways, sometimes leading to unexpected products. unicamp.br This highlights the importance of carefully selecting reaction conditions to achieve the desired oxidative transformation. Strong oxidizing agents like hot potassium permanganate (B83412) (KMnO₄) can also be used to cleave the double bond and form carboxylic acids. libretexts.orgorganic-chemistry.org

Conversion to Alcohols or Alkanes via Reduction

The reduction of this compound can target either the carbon-carbon double bond, the carbonyl group, or both, depending on the reagents and conditions employed. This selectivity allows for the synthesis of saturated ketones, unsaturated alcohols, saturated alcohols, or fully reduced alkanes.

Catalytic Hydrogenation: This is a common and versatile method for reduction. tcichemicals.com Using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), the C=C double bond is typically reduced preferentially under mild conditions to yield the saturated ketone, 2-pentylcyclopentan-1-one. scispace.comlibretexts.orglibretexts.org Under more forcing conditions (higher pressure and/or temperature), the carbonyl group can also be reduced to an alcohol, yielding 2-pentylcyclopentanol.

Table 2: Products of Catalytic Hydrogenation of this compound

| Catalyst | Conditions | Major Product | Functional Group Reduced |

| Pd/C, H₂ | Low pressure, room temp. | 2-Pentylcyclopentan-1-one | C=C double bond |

| PtO₂, H₂ | Higher pressure/temp. | 2-Pentylcyclopentanol | C=C double bond and C=O group |

| Raney Ni, H₂ | High pressure/temp. | 2-Pentylcyclopentanol | C=C double bond and C=O group |

Data inferred from general principles of catalytic hydrogenation of α,β-unsaturated ketones. scispace.comlibretexts.org

Complete reduction to the alkane (pentylcyclopentane) is more challenging and typically requires harsher conditions, such as a Wolff-Kishner or Clemmensen reduction of the saturated ketone intermediate.

Hydride Reagents: Chemical reducing agents like sodium borohydride (NaBH₄) can selectively reduce the carbonyl group without affecting the C=C double bond, a process known as 1,2-reduction. This reaction yields the corresponding allylic alcohol, 2-pentyl-2-cyclopenten-1-ol.

Derivatization for Structure-Activity Relationship (SAR) Studies

To understand how the chemical structure of this compound relates to its biological or chemical activity, derivatives are synthesized and evaluated. researchgate.net These studies typically involve modifying the cyclopentenone ring or the pentyl side chain. mdpi.com

The cyclopentenone ring offers several positions for introducing new functional groups. The α-carbon (position 3) and the β-carbon (position 2, already substituted) are key sites for modification. Aldol (B89426) condensation reactions are a foundational method for synthesizing various substituted 2-cyclopenten-1-one (B42074) derivatives. isca.me Although this compound is a product, similar strategies can be used to introduce further substituents. For example, alkylation at the C-3 position can be achieved by forming an enolate and reacting it with an alkyl halide.

The pentyl chain can be modified to explore the effects of chain length, branching, and the introduction of functional groups on the molecule's properties.

Table 3: Examples of Pentyl Chain Modifications for SAR Studies

| Modification Type | Example of Modified Structure | Potential Synthetic Route | Rationale for Study |

| Chain Length Variation | 2-Propyl-2-cyclopenten-1-one | Aldol condensation with propanal | Investigate effect of hydrophobicity/size |

| Branching | 2-(3-Methylbutyl)-2-cyclopenten-1-one | Aldol condensation with isovaleraldehyde | Study impact of steric bulk |

| Functionalization | 2-(5-Hydroxypentyl)-2-cyclopenten-1-one | Grignard reaction with a protected 5-halopentanal followed by oxidation and cyclization | Introduce hydrogen bonding capability |

These systematic modifications allow researchers to map out the structural requirements for a desired activity. mdpi.com

Reactions with Organometallic Reagents

The α,β-unsaturated ketone moiety in this compound can react with organometallic reagents in two principal ways: direct (1,2-addition) to the carbonyl carbon or conjugate (1,4-addition) to the β-carbon of the double bond. libretexts.orglibretexts.org The choice of reagent is critical in determining the outcome.

Grignard Reagents (e.g., RMgBr): These reagents are highly reactive and typically favor 1,2-addition. masterorganicchemistry.comnih.gov The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would primarily yield a tertiary alcohol after acidic workup.

Organocuprates (Gilman Reagents, e.g., R₂CuLi): These are "softer" nucleophiles and selectively perform 1,4-conjugate addition. iupac.orgchemistrysteps.commasterorganicchemistry.com Reacting this compound with a Gilman reagent, like lithium dimethylcuprate ((CH₃)₂CuLi), results in the addition of the methyl group to the β-carbon. The immediate product is an enolate, which upon workup, gives a 3-methyl-2-pentylcyclopentan-1-one. youtube.com

Table 4: Regioselectivity of Organometallic Additions

| Reagent Type | Reagent Example | Type of Addition | Initial Product | Final Product (after workup) |

| Grignard Reagent | CH₃MgBr | 1,2-Addition | Alkoxide | 1-Methyl-2-pentyl-2-cyclopenten-1-ol |

| Gilman Reagent | (CH₃)₂CuLi | 1,4-Addition | Lithium Enolate | 3-Methyl-2-pentylcyclopentan-1-one |

This differential reactivity is a powerful tool in organic synthesis, allowing for the controlled formation of new carbon-carbon bonds at either the carbonyl carbon or the β-carbon of the enone system. masterorganicchemistry.comyoutube.com

Advanced Spectroscopic and Analytical Characterization

Chromatographic Methods

Chromatography is a cornerstone for separating and analyzing 2-Pentyl-2-cyclopenten-1-one from complex mixtures and for determining its purity. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed for these purposes.

HPLC is a versatile technique for the analysis of this compound, offering robust methods for purity assessment and the profiling of related impurities.

Reverse-phase (RP) HPLC is a commonly utilized method for the analysis of this compound sielc.comsielc.com. This technique involves a non-polar stationary phase and a polar mobile phase. A specific RP-HPLC method has been developed that uses a Newcrom R1 column, which is a reverse-phase column with low silanol activity sielc.com. The separation is achieved using a simple mobile phase composition, which can be scaled for preparative separation to isolate impurities sielc.comsielc.com.

Table 1: Reverse Phase HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.comsielc.com |

| Application | Purity analysis, impurity profiling, preparative separation | sielc.comsielc.com |

For applications requiring coupling with Mass Spectrometry (MS), the standard RP-HPLC method can be readily adapted. To ensure compatibility with MS detection, the non-volatile acid, phosphoric acid, is replaced with a volatile alternative such as formic acid in the mobile phase sielc.comsielc.com. This modification allows for the seamless integration of HPLC with MS for enhanced identification of impurities and degradation products.

Gas Chromatography (GC) is a primary technique for validating the purity of this compound, often achieving purity levels greater than 95.0% tcichemicals.comtcichemicals.com. The analysis is typically performed using a capillary column and a Flame Ionization Detector (FID), which provides high sensitivity for organic compounds. The NIST Chemistry WebBook provides reference data for its analysis, including its Kovats Retention Index (RI) on a non-polar column, which is a standardized measure used for identification nist.govnist.gov.

Table 2: Gas Chromatography Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Kovats' RI | 1259 | nist.gov |

| Column Type | Capillary | nist.gov |

| Active Phase | DB-1 | nist.gov |

| Application | Identification and Purity Quantification | |

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Spectroscopic Techniques for Structural Elucidation and Purity Determination

Spectroscopic methods are indispensable for the structural confirmation of the this compound molecule.

Infrared (IR) spectroscopy is a powerful tool for validating the key functional groups within the this compound structure . The IR spectrum provides direct evidence for the presence of the α,β-unsaturated ketone system. The most significant absorption bands are those corresponding to the carbonyl (C=O) and the carbon-carbon double bond (C=C) stretching vibrations. The presence of a strong absorption band around 1700 cm⁻¹ is characteristic of the carbonyl group in the cyclopentenone ring .

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Significance | Source |

|---|---|---|---|

| Carbonyl (C=O) | ~1700 | Confirms the presence of the ketone group in the five-membered ring. | |

| Alkene (C=C) | Varies | Indicates the α,β-unsaturation within the cyclopentenone ring. |

Note: The exact wavenumber for the C=C stretch can vary and may be weaker than the C=O stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical technique for elucidating the molecular structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the vinylic proton, the allylic protons on the cyclopentenone ring, and the various protons of the pentyl side chain. A representative ¹H NMR spectrum shows signals at specific chemical shifts (δ) in parts per million (ppm).

| Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Vinylic Proton (-C=CH-) | ~7.33 |

| Allylic Protons (-C=C-CH₂-) | ~2.57 |

| Allylic Protons (-CO-CH₂-) | ~2.40 |

| Allylic Protons on Pentyl Chain (-C=C-CH₂-CH₂-) | ~2.16 |

| Methylene Protons on Pentyl Chain (-CH₂-) | ~1.48 |

| Methylene Protons on Pentyl Chain (-CH₂-) | ~1.35-1.26 |

| Terminal Methyl Protons (-CH₃) | ~0.89 |

¹³C NMR Spectroscopy

While specific peak lists are not detailed in readily available literature, ¹³C NMR spectra for this compound are available and confirm the carbon framework of the molecule. The spectrum would be expected to show distinct signals for the carbonyl carbon, the two olefinic carbons of the cyclopentenone ring, and the various aliphatic carbons of the ring and the pentyl side chain. The carbonyl carbon (C=O) typically appears significantly downfield, while the sp² carbons of the double bond appear in the olefinic region, and the sp³ hybridized carbons of the ring and side chain appear upfield.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation. The compound has a molecular weight of 152.23 g/mol . nih.gov Under electron ionization (EI) at 70 eV, the molecule fragments in a characteristic manner. The resulting mass spectrum displays a series of peaks, with the most abundant ions providing insight into the molecule's structure.

The base peak, which is the most intense peak in the spectrum, is observed at a mass-to-charge ratio (m/z) of 96. Other significant fragments are also detected, corresponding to various cleavage patterns of the parent molecule.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Possible Fragment |

|---|---|---|

| 96 | 99.99 | [C₆H₈O]⁺ (Base Peak) |

| 41 | 75.49 | [C₃H₅]⁺ |

| 97 | 70.75 | [C₆H₉O]⁺ |

| 67 | 54.45 | [C₅H₇]⁺ |

| 39 | 45.24 | [C₃H₃]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The key structural feature of this compound relevant to UV-Vis spectroscopy is the α,β-unsaturated ketone system. This conjugated system of a carbon-carbon double bond and a carbonyl group acts as a chromophore, responsible for absorbing UV radiation. fiveable.me

Two characteristic electronic transitions are expected for this chromophore:

A strong absorption band resulting from a π→π* transition.

A weaker absorption band at a longer wavelength resulting from a formally forbidden n→π* transition.

For 5-membered cyclic α,β-unsaturated ketones (enones), the base value for the π→π* transition is approximately 202 nm. davuniversity.org The position of this absorption maximum (λmax) can be predicted using Woodward-Fieser rules. Since the double bond is substituted with an alkyl group (the pentyl chain) at the α-position and is part of a five-membered ring, these factors influence the precise λmax value. The conjugation of the double bond with the carbonyl group leads to delocalization of π-electrons, which affects the energy gap between the molecular orbitals and results in characteristic absorption bands. fiveable.me

Other Analytical Methods

Elemental Analysis

Elemental analysis is a process that determines the elemental composition of a compound. For this compound, the molecular formula is established as C₁₀H₁₆O. nist.gov Based on this formula, the theoretical elemental composition by mass can be calculated. This data is fundamental for confirming the empirical formula of a synthesized sample.

| Element | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage by Mass (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 10 | 120.11 | 78.89% |

| Hydrogen (H) | 1.008 | 16 | 16.128 | 10.59% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 10.51% |

| Total | 152.237 | 100.00% |

X-ray Diffraction Analysis for Crystal Structure

X-ray diffraction analysis is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. However, this method is not applicable for the structural characterization of this compound under standard conditions. The compound exists as a colorless to light orange-yellow clear liquid at room temperature, and X-ray diffraction requires a solid, crystalline sample to produce a diffraction pattern. chemicalbook.comguidechem.com Therefore, no X-ray crystallographic data is available for this compound.

Computational Chemistry and Theoretical Studies

Biological Activities and Mechanistic Investigations

Antimicrobial Properties

The antimicrobial effects of cyclopentenone derivatives are an active area of research. The characteristic enone functional group is considered crucial for their biological activity.

Mechanism of Action: Disruption of Microbial Cell Membranes and Enzyme Inhibition

The precise antimicrobial mechanism of 2-Pentyl-2-cyclopenten-1-one has not been specifically elucidated in the available scientific literature. However, the general mechanism for antimicrobial compounds can involve the disruption of microbial cell membranes, leading to leakage of intracellular contents and cell death. Another common mechanism is the inhibition of essential microbial enzymes, which interferes with vital metabolic pathways. For cyclopentenones, the electrophilic nature of the α,β-unsaturated ketone is thought to play a role in their reactivity towards biological nucleophiles, such as cysteine residues in enzymes, potentially leading to enzyme inhibition. Further research is required to determine if this compound specifically employs these or other mechanisms.

Comparison with Other Cyclopentenone Derivatives

Studies on various functionalized cyclopentenones have demonstrated a range of antimicrobial activities. For instance, certain synthetic trans-4,5-diamino-cyclopent-2-enones have shown promising activity against Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The antimicrobial efficacy of these derivatives is often linked to the specific substitutions on the cyclopentenone ring. Without direct comparative studies, it is difficult to position the antimicrobial potency of this compound relative to these other derivatives.

Potential Therapeutic Applications

Anti-Inflammatory Properties

The anti-inflammatory actions of cyPGs are often mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. frontiersin.orgnih.gov This inhibition can occur through direct interaction with components of the IκB kinase (IKK) complex. While this provides a potential framework for the anti-inflammatory activity of cyclopentenones, dedicated studies are needed to ascertain if this compound possesses such properties and, if so, through what specific mechanisms.

Anticancer Research

Research into the anticancer potential of cyclopentenones has shown that these compounds can induce apoptosis (programmed cell death) in cancer cells. nih.gov The mechanism of action for some cyclopentenone derivatives involves targeting mitochondria and activating caspases, which are key enzymes in the apoptotic pathway. nih.gov The cyclopentenone moiety itself is considered a pharmacophore with anticancer potential. However, no specific studies were found that evaluated the anticancer activity of this compound.

Interactive Data Table: Antimicrobial Activity of Select Cyclopentenone Derivatives

| Compound/Derivative | Target Organism | Observed Activity | Source |

| trans-4,5-diamino-cyclopent-2-enones | Gram-positive bacteria (including MRSA) | Promising antibacterial agents | nih.gov |

| Oxime ether of a trans-diamino-cyclopentenone | MRSA and VRE | Enhanced antimicrobial activity | nih.gov |

Interactive Data Table: Potential Therapeutic Mechanisms of Cyclopentenone Derivatives

| Biological Activity | General Mechanism for Cyclopentenones | Specific Data for this compound | Source (General Mechanism) |

| Anti-inflammatory | Inhibition of NF-κB signaling pathway | Not available | frontiersin.orgnih.gov |

| Anticancer | Induction of apoptosis | Not available | nih.gov |

Role in Heat Shock Protein (HSP) Induction

Research has identified 2-cyclopenten-1-one (B42074) as a potent inducer of Heat Shock Protein 70 (HSP70), a crucial component of the cellular stress response that plays a significant role in protein folding and cytoprotection. nih.gov The induction of HSPs, particularly HSP70, is a key mechanism underlying many of the biological effects observed with this class of compounds. This induction occurs in the absence of traditional stressors like heat shock, positioning cyclopentenone compounds as pharmacological agents capable of activating this protective pathway. nih.gov

HSF Activation and Heat Shock Gene Transcription

The induction of HSP70 by 2-cyclopenten-1-one is mediated through the activation of Heat Shock Factor 1 (HSF1), the primary transcription factor for heat shock genes. nih.govijbs.com Under normal conditions, HSF1 is an inactive monomer. Upon exposure to stressors, including compounds like 2-cyclopenten-1-one, HSF1 undergoes a conformational change, trimerizes, and translocates to the nucleus. researchgate.net

Once in the nucleus, the activated HSF1 trimer binds to specific DNA sequences known as heat shock elements (HSEs) located in the promoters of heat shock genes, thereby initiating their transcription. researchgate.netresearchgate.net Studies on 2-cyclopenten-1-one in K562 human erythroleukemia cells have detailed the kinetics of this process, showing a time-dependent increase in HSF1 DNA-binding activity following treatment. researchgate.net This activation leads to a significant increase in the transcription rate of the HSP70 gene. researchgate.net The α,β-unsaturated carbonyl moiety is the critical chemical feature that triggers this activation of HSF1. nih.gov

Antiviral Activity

The ability of 2-cyclopenten-1-one to induce HSP70 is directly associated with its antiviral properties. nih.gov This activity has been observed against a variety of RNA and DNA viruses. nih.gov The mechanism of this antiviral action is multifactorial but is significantly tied to the induction of the heat shock response. nih.gov

In studies with Vesicular Stomatitis Virus (VSV), treatment with 2-cyclopenten-1-one resulted in a dose-dependent decrease in the yield of infectious virus particles. nih.gov This reduction in viral replication is attributed to the inhibition of viral protein synthesis, an effect that is linked to the synthesis of HSP70. researchgate.net Cyclopentenone prostaglandins (B1171923), a class of compounds to which this compound belongs, are known to interfere with virus replication at multiple stages. google.com

Cryoprotective Properties

The induction of heat shock proteins by 2-cyclopenten-1-one confers a cytoprotective effect against a range of cellular stresses, including those that might be encountered during cryopreservation. nih.gov While the term "cryoprotective" is used, it is more broadly understood as a general cytoprotective (cell-protective) function. nih.govresearchgate.net The enhanced presence of chaperones like HSP70 helps to maintain protein integrity and prevent aggregation, which are critical challenges during freezing and thawing cycles. The cytoprotective role of HSPs is well-documented in various pathological conditions such as ischemia and inflammation. nih.gov

Gastrointestinal Applications

Studies have demonstrated the gastric cytoprotective activity of 2-cyclopenten-1-one. nih.gov This compound has shown the ability to protect the gastric mucosa from injury. The proposed mechanism for this protective effect is threefold, involving:

The synthesis of reduced glutathione, a key cellular antioxidant.

The synthesis of prostaglandins, which are known to have protective effects on the gastric lining.

The synthesis of mucosal glycoproteins, which form a protective barrier. nih.gov

The activity is linked to its nature as a Michael acceptor, a chemical property that allows it to interact with cellular components like glutathione. nih.gov

Pharmacological Studies and Toxicology

Pharmacological analysis of this compound has been facilitated by the development of reverse-phase high-performance liquid chromatography (HPLC) methods, which are suitable for pharmacokinetic studies.

Toxicological data indicates that this compound is moderately toxic by ingestion and has low toxicity via skin contact. guidechem.comchemicalbook.com In animal studies, the oral lethal dose (LD50) in rats was determined to be 2200 mg/kg. chemsrc.com The compound is classified as a skin sensitizer (B1316253) and may cause an allergic skin reaction. guidechem.comnih.gov Due to its potential for dermal sensitization, the International Fragrance Association (IFRA) has prohibited its use as a fragrance ingredient. nih.govthegoodscentscompany.com

Table 1: Summary of Toxicological Data for this compound

| Endpoint | Species | Route | Value | Reference |

|---|---|---|---|---|

| LD50 | Rat | Oral | 2200 mg/kg | chemsrc.com |

| Toxicity | - | Ingestion | Moderately toxic | guidechem.comchemicalbook.com |

| Toxicity | - | Skin Contact | Low toxicity | guidechem.comchemicalbook.com |

| Hazard | Human | Skin Contact | May cause an allergic skin reaction (Skin Sensitizer 1) | guidechem.comnih.gov |

| Hazard | Human | Skin Contact | Causes mild skin irritation (Category 2) | guidechem.com |

| Hazard | Human | Eye Contact | Causes eye irritation (Category 2) | guidechem.com |

Bioactivity in Toxicological and Pharmacological Assays

The biological activity of this compound has been evaluated in various toxicological and pharmacological contexts, largely due to its use as a fragrance ingredient. Toxicological assessments have established its general safety profile, while dermatological studies have investigated its potential for skin irritation and sensitization.

A comprehensive safety evaluation of the cyclopentanone (B42830) and cyclopentenone group of fragrance ingredients, which includes this compound, found that these compounds generally exhibit a low order of acute toxicity. nih.gov Studies on the group revealed no significant toxicity in repeat dose assays and no evidence of mutagenic or genotoxic activity in both bacterial and mammalian cell line tests. nih.gov Furthermore, developmental toxicity was not observed. nih.gov

Acute toxicity data for this compound specifically indicates moderate toxicity upon ingestion. guidechem.com In studies with rats, the oral lethal dose, 50 percent kill (LD50) was determined to be 2200 mg/kg. thegoodscentscompany.com Dermal toxicity is considered low, with a dermal LD50 in rabbits reported to be greater than 5000 mg/kg. apolloscientific.co.uk

As a fragrance component, its effects on the skin have been a key area of investigation. While minimal evidence of skin irritation in humans is associated with the general use levels of cyclopentenones, some derivatives are known sensitizers. nih.gov According to Globally Harmonized System (GHS) classifications derived from multiple notifications, this compound is classified as a compound that may cause an allergic skin reaction. nih.gov The International Fragrance Association (IFRA) identifies dermal sensitization as the intrinsic property driving risk management for this compound and has prohibited its use as a fragrance ingredient. nih.gov

| Test Type | Species | Route of Exposure | Dose/Duration | Result | Reference |

|---|---|---|---|---|---|

| LD50 (Lethal Dose, 50%) | Rat | Oral | 2200 mg/kg | Moderately toxic by ingestion | thegoodscentscompany.com |

| LD50 (Lethal Dose, 50%) | Rabbit | Dermal | >5000 mg/kg | Low toxicity by skin contact | apolloscientific.co.uk |

| Skin Sensitization | Human | Dermal | N/A | May cause an allergic skin reaction | nih.gov |

Interactions with Molecular Targets and Pathways

The biological activities of this compound are intrinsically linked to the chemical reactivity of its core functional group: the α,β-unsaturated ketone within the cyclopentenone ring. This structural feature makes the compound a Michael acceptor, allowing it to react with nucleophiles via conjugate addition. wikipedia.org Under physiological conditions, the most prominent nucleophiles are the sulfhydryl groups of cysteine residues within proteins. nih.govnih.gov This covalent modification of key proteins is a primary mechanism through which cyclopentenones modulate cellular signaling pathways. wikipedia.org

While specific studies on the molecular targets of this compound are not extensively detailed in the available literature, the well-documented activities of other cyclopentenones, particularly cyclopentenone prostaglandins (cyPGs), provide a strong model for its likely mechanism of action. nih.govnih.gov These cyPGs are known to interact with and regulate critical pathways involved in inflammation and cellular stress responses. nih.govnih.gov

Key molecular pathways targeted by the cyclopentenone moiety include:

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway : The NF-κB signaling pathway is a central regulator of inflammation. Cyclopentenones like 15-deoxy-Δ12,14-PGJ2 can directly inhibit this pathway by forming covalent adducts with critical cysteine residues on proteins such as the IκB kinase (IKK) complex or NF-κB subunits themselves, preventing the transcription of pro-inflammatory genes. nih.gov

Keap1-Nrf2-ARE Pathway : This pathway is the primary regulator of the cellular antioxidant response. Cyclopentenones can act as inducers of this pathway. nih.gov By reacting with nucleophilic cysteine residues on the sensor protein Keap1, they disrupt the Keap1-Nrf2 complex. This allows the transcription factor Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE), leading to the expression of a suite of cytoprotective and detoxifying enzymes. nih.gov

MAPK (Mitogen-Activated Protein Kinase) Signaling : The MAPK pathways (including ERK, JNK, and p38) are involved in cellular processes like proliferation, differentiation, and apoptosis. nih.gov CyPGs have been shown to modulate MAPK signaling, which can contribute to their anti-inflammatory and pro-apoptotic effects. For example, the effect of 15-deoxy-Δ(12,14)-PGJ(2) on superoxide (B77818) synthesis in macrophages was found to be dependent on p38 MAPK activity. nih.gov

Heat Shock Response (HSR) : Various compounds containing the cyclopentenone ring structure are capable of inducing the heat shock response, a protective mechanism against cellular injury. google.com This response is mediated by the activation of the Heat Shock Transcription Factor 1 (HSF1), which controls the expression of cytoprotective heat shock proteins (HSPs). google.com

The reactivity of this compound as a Michael acceptor is therefore the probable driver of its biological effects, allowing it to covalently modify sensor proteins and thereby modulate major signaling cascades involved in inflammation, oxidative stress, and cellular protection.

Structure-Activity Relationships of Analogues

The biological activity of cyclopentenone derivatives is highly dependent on their molecular structure, with modifications to the ring and its substituents influencing their potency, selectivity, and toxicological profile. The structure-activity relationship (SAR) for this class of compounds is primarily governed by the reactivity of the α,β-unsaturated ketone system as a Michael acceptor. nih.gov

The potency of Michael acceptors as inducers of protective enzymes is closely related to their reactivity with sulfhydryl groups. nih.gov For 2-alkyl-2-cyclopenten-1-ones, the nature of the alkyl substituent at the C2 position, such as the pentyl group in this compound, can influence this reactivity. The size and lipophilicity of this side chain can affect how the molecule partitions into different cellular compartments and interacts with target proteins.

In the context of dermatological effects, SAR studies within the cyclopentenone class of fragrance ingredients have identified features that modulate skin sensitization potential. A review by the Research Institute for Fragrance Materials (RIFM) noted that while many cyclopentenones were non-sensitizing at concentrations above their reported use levels, certain analogues were identified as weak sensitizers. nih.gov This suggests that the nature of the side chain plays a critical role in determining this specific biological endpoint.

| Compound | Key Structural Feature | Observed Biological Activity | Reference |

|---|---|---|---|

| This compound | C2-pentyl group | Identified as a dermal sensitizer | nih.gov |

| 2-Hexylidene cyclopentanone | C2-hexylidene group | Weak sensitizer | nih.gov |

| 2-Heptylidenecyclopentan-1-one | C2-heptylidene group | Weak sensitizer | nih.gov |

| 3-Methyl-2-(pentyloxy)-2-cyclopenten-1-one | C2-pentyloxy and C3-methyl groups | Weak sensitizer | nih.gov |

| Diarylpentanoids with cyclopentanone moiety | Cyclopentanone ring | Less effective anti-inflammatory activity compared to cyclohexanone (B45756) analogues | mdpi.com |

Furthermore, studies comparing cyclic ketones have shown that ring size can impact biological activity. For instance, in a series of synthetic diarylpentanoids designed as anti-inflammatory agents, compounds featuring a cyclohexanone moiety were generally more effective at inhibiting TNF-α and IL-6 expression than analogues containing a cyclopentanone ring. mdpi.com This indicates that the conformation and size of the carbocyclic ring are important determinants of pharmacological activity. The development of novel cyclopentenone derivatives for therapeutic applications, such as anticancer agents, often focuses on modifying substituents to reduce non-selective alkylation (which can lead to toxicity) while retaining desired bioactivity. ucl.ac.uk

Natural Occurrence and Biosynthesis

Presence in Natural Products

While some databases within the fragrance industry suggest that 2-Pentyl-2-cyclopenten-1-one is not found in nature, its structural motifs are common in various natural products. The investigation into its natural occurrence is ongoing, with particular attention to plant volatiles where similar compounds are prevalent.

This compound shares a core structural feature, the cyclopentenone ring, with two significant classes of signaling molecules: jasmonoids in plants and prostaglandins (B1171923) in animals. This structural relationship suggests a potential biosynthetic linkage and analogous chemical properties.

Jasmonates, such as jasmonic acid and its precursor 12-oxo-phytodienoic acid (OPDA), are lipid-derived hormones in plants that play crucial roles in regulating growth, development, and defense responses against pathogens and herbivores. nih.gov Prostaglandins are lipid compounds in animals with a wide range of physiological effects, including inflammation and blood pressure regulation. The cyclopentenone ring in both jasmonoids and certain prostaglandins is a key feature for their biological activity, often acting as a reactive electrophile. nih.gov

The direct isolation of this compound from plants is not extensively documented. However, the broader class of cyclopentenone-containing compounds is well-represented in the plant kingdom. These are often derived from the oxidative cyclization of fatty acids. For instance, studies on the volatile compounds of guava (Psidium guajava L.) have identified a wide array of molecules, although this compound has not been explicitly listed in several key studies. ufl.edutandfonline.comredalyc.orgjfda-online.com The complex profiles of plant volatiles suggest that it could be present in trace amounts or in specific cultivars or developmental stages that have not yet been analyzed.

Biosynthetic Pathways

The biosynthesis of this compound is hypothesized to follow a pathway analogous to that of other well-characterized cyclopentenones, such as jasmonates and cis-jasmone. This pathway originates from polyunsaturated fatty acids.

The formation of the cyclopentenone structure is a multi-step enzymatic process. The key enzymes involved are lipoxygenases (LOX), allene (B1206475) oxide synthase (AOS), and allene oxide cyclase (AOC).

Lipoxygenase (LOX) : This enzyme introduces molecular oxygen into a polyunsaturated fatty acid, such as linoleic acid or linolenic acid, to form a hydroperoxy fatty acid. nih.gov

Allene Oxide Synthase (AOS) : The hydroperoxy fatty acid is then converted into an unstable allene oxide. nih.gov

Allene Oxide Cyclase (AOC) : This enzyme catalyzes the cyclization of the allene oxide to form a cyclopentenone ring structure. nih.gov

Following the formation of the initial C18 cyclopentenone fatty acid, a process of chain shortening through β-oxidation is believed to occur. This is followed by a final decarboxylation step to yield the C10 volatile compound, this compound. This proposed pathway is similar to the biosynthesis of cis-jasmone. nih.govresearchgate.netoup.comresearchgate.net

The primary precursors for the biosynthesis of this compound are polyunsaturated fatty acids.

Linoleic Acid : This C18 fatty acid is a likely precursor. The action of 9-lipoxygenase on linoleic acid leads to the formation of 10-oxo-11-phytoenoic acid (10-OPEA), a C18 cyclopentenone, which has been identified in plants like potato and maize. researchgate.net

The key intermediate compounds in the proposed biosynthetic pathway are:

9-Hydroperoxy-10,12-octadecadienoic acid (9-HPOD) : Formed by the action of 9-lipoxygenase on linoleic acid.

9,10-Epoxy-10,12-octadecadienoic acid : The unstable allene oxide formed from 9-HPOD by allene oxide synthase.

10-oxo-11-phytoenoic acid (10-OPEA) : The C18 cyclopentenone formed by the cyclization of the allene oxide. researchgate.net

Subsequent β-oxidation of 10-OPEA would shorten the carboxylic acid side chain, and a final decarboxylation step would yield this compound.

Interactive Data Table: Key Compounds in the Proposed Biosynthesis

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Role in Pathway |

| Linoleic Acid | C₁₈H₃₂O₂ | 280.45 | Precursor |

| 9-Hydroperoxy-10,12-octadecadienoic acid | C₁₈H₃₂O₄ | 312.45 | Intermediate |

| 10-oxo-11-phytoenoic acid | C₁₈H₃₀O₃ | 294.43 | Intermediate |

| This compound | C₁₀H₁₆O | 152.23 | Final Product |

Environmental Fate and Degradation

Environmental Pathways and Distribution

The distribution of 2-Pentyl-2-cyclopenten-1-one in the environment is governed by its physicochemical properties, which influence its partitioning between air, water, soil, and biota.

Quantitative Structure-Activity Relationship (QSAR) models and tools like the EPI (Estimation Programs Interface) Suite™ can be used to estimate the Koc value. episuite.devnih.gov These models use the chemical's structure to predict its properties. For ketones with similar molecular weights and structures, such as camphor (B46023) (C10H16O), the estimated Koc suggests that it is not expected to significantly adsorb to suspended solids and sediment. nih.gov Based on this, this compound is likely to have low to moderate adsorption potential, indicating some mobility in soil and the potential to leach into groundwater.

Estimated Adsorption/Desorption Parameters for this compound

| Parameter | Estimated Value/Behavior | Method of Derivation |

| Soil Adsorption Coefficient (Koc) | Low to Moderate | Estimation based on structural analogy (e.g., camphor) and QSAR models. |

| Mobility in Soil | Likely to be mobile | Inferred from estimated low to moderate Koc. |

Note: The data in this table is estimated due to the absence of specific experimental studies.

The Henry's Law constant (HLC) is a key parameter for assessing the partitioning of a chemical between water and air, and thus its tendency to volatilize. There is no experimentally determined HLC for this compound. However, it can be estimated using computational models. For example, the HENRYWIN™ program within the EPI Suite™ calculates the HLC using group contribution and bond contribution methods. episuite.dev

Given its molecular structure (C10H16O) and status as a fragrance component, it is expected to have some volatility. For comparison, the HLC for camphor, an isomer, is 8.31 x 10⁻⁵ atm-m³/mol, suggesting it is expected to volatilize from water surfaces. nih.gov A similar order of magnitude could be anticipated for this compound.

Estimated Volatilization Data for this compound

| Parameter | Estimated Value | Method of Derivation |

| Henry's Law Constant (atm-m³/mol) | 1.0 x 10⁻⁵ - 1.0 x 10⁻⁴ | Estimation based on structural analogy and computational models (e.g., HENRYWIN™). |

| Volatilization from Water | Expected to occur | Inferred from estimated HLC. |

| Volatilization from Soil | Expected to occur | Inferred from vapor pressure and estimated HLC. |

Note: The data in this table is estimated due to the absence of specific experimental studies.

Fugacity-based environmental fate models, such as the Equilibrium Criterion (EQC) model, can be used to predict the distribution of a chemical in a model environment. These models use the chemical's physical and chemical properties to estimate its partitioning into different compartments like air, water, soil, and sediment.

For this compound, based on its estimated properties (moderate water solubility, some volatility, and low to moderate soil adsorption), a distribution model would likely predict that it would partition between the air and water compartments, with some presence in soil and sediment. Its use in consumer products suggests that a primary release pathway would be into wastewater.

Degradation Mechanisms

Degradation is the breakdown of a chemical into simpler substances. This can occur through biological processes (biodegradation) or chemical reactions induced by light (phototransformation).

There are no specific studies on the biodegradation of this compound. However, predictions can be made using models like the BIOWIN™ program in EPI Suite™, which estimates aerobic and anaerobic biodegradability. episuite.dev The structure, an α,β-unsaturated ketone, suggests that it may be susceptible to microbial degradation.

For the structurally similar compound camphor, a Japanese MITI test indicated that 94% of the theoretical biochemical oxygen demand (BOD) was reached in 4 weeks, suggesting that biodegradation is an important environmental fate process. nih.gov However, other studies have shown that monoterpene ketones can be more resistant to biodegradation in some environments. nih.gov Therefore, while this compound is likely biodegradable, the rate may vary depending on environmental conditions and the microbial populations present.

Predicted Biodegradation of this compound

| Environment | Predicted Biodegradation Potential | Basis of Prediction |

| Water | Likely to biodegrade | Structural analogy to other ketones and QSAR model predictions. |

| Soil | Likely to biodegrade | Structural analogy and QSAR model predictions. |

| Sediment | Biodegradation possible, potentially at a slower rate | General principles of microbial degradation in anaerobic environments. |

Note: The data in this table is based on predictions and analogies due to the lack of specific experimental data.

In Air: In the atmosphere, the primary degradation pathway for organic compounds is through reaction with hydroxyl (OH) radicals. The rate of this reaction determines the atmospheric lifetime of the compound. A study on the reaction of OH radicals with cyclopentenone derivatives provides insight into the potential atmospheric fate of this compound. nih.govacs.orgnih.gov The study found that the rate coefficient for the reaction of OH with 2-methyl-2-cyclopenten-1-one (B72799) at room temperature is 1.7 (±0.2) x 10⁻¹¹ cm³ s⁻¹. nih.govacs.orgnih.gov

Assuming a similar rate constant for this compound and an average atmospheric OH radical concentration of 1 x 10⁶ molecules/cm³, the atmospheric half-life can be estimated to be on the order of a few hours. This suggests that phototransformation is a significant removal process for this compound in the atmosphere.

In Water and Soil: Photolysis in water and on soil surfaces can also contribute to the degradation of organic compounds, particularly those with chromophores that absorb sunlight (wavelengths > 290 nm). The α,β-unsaturated ketone moiety in this compound is a chromophore and can absorb UV radiation, potentially leading to direct photolysis. However, specific quantum yields and absorption spectra for this compound in relevant environmental media are not available, making it difficult to quantify the rate of photolysis in water and soil.

Estimated Phototransformation Data for this compound

| Medium | Degradation Process | Estimated Rate/Significance |

| Air | Reaction with OH radicals | Estimated half-life of a few hours; significant degradation pathway. |

| Water | Direct Photolysis | Potentially significant, but rates are unknown. |

| Soil | Direct Photolysis | Potentially significant, but rates are unknown. |

Note: The data in this table is based on estimations and data from analogous compounds.

Hydrolysis

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, the presence of the α,β-unsaturated ketone functional group is the primary site of interest for hydrolytic degradation.

The degradation of this compound in the environment is more likely to be dominated by other processes such as biodegradation and photodegradation.

Bioaccumulation Potential

Bioaccumulation is the gradual accumulation of substances, such as pesticides or other chemicals, in an organism. The potential for a chemical to bioaccumulate is often estimated by its octanol-water partition coefficient (LogP or LogKow). A higher LogP value generally indicates a greater potential for the substance to partition from water into the fatty tissues of organisms.

The octanol-water partition coefficient (LogP) for this compound has been reported to be 3.13. This value suggests a moderate potential for bioaccumulation in aquatic and terrestrial organisms.

| Parameter | Value | Reference |

|---|---|---|

| LogP (Octanol-Water Partition Coefficient) | 3.13 | [SIELC Technologies] |

| Water Solubility | Insoluble | [ChemicalBook] |

Aquatic and Sediment Bioaccumulation

Given its LogP value and low water solubility, this compound released into the aquatic environment is expected to partition from the water column into sediment and biota. Fragrance materials with similar physicochemical properties are frequently detected in sewage sludge, which can then be introduced into aquatic systems. Once in the aquatic environment, these lipophilic compounds tend to adsorb to suspended solids and settle into the sediment, which can act as a long-term reservoir.

Organisms living in or near the sediment, as well as filter-feeding organisms, may be exposed to and accumulate these compounds from their environment and diet. While specific bioconcentration factor (BCF) or bioaccumulation factor (BAF) data for this compound in aquatic species are not available, studies on other fragrance ingredients with similar LogP values indicate a potential for uptake and accumulation in fish and other aquatic organisms.

Terrestrial Bioaccumulation

The primary route of entry for this compound into the terrestrial environment is likely through the application of sewage sludge (biosolids) to agricultural land as a fertilizer. Due to its moderate lipophilicity, the compound is expected to have a tendency to adsorb to the organic matter in soil.

The potential for terrestrial bioaccumulation depends on factors such as the rate of degradation in the soil, the extent of uptake by soil-dwelling organisms (e.g., earthworms), and potential uptake by plants. While specific studies on the terrestrial bioaccumulation of this compound are lacking, research on other fragrance compounds has shown that they can persist in soil and be taken up by crops, although the extent of this uptake is variable. The relatively high volatility of this compound may also lead to its loss from soil surfaces to the atmosphere.

Applications in Advanced Organic Synthesis

Building Block for Complex Molecules

As a substituted cyclopentenone, 2-pentyl-2-cyclopenten-1-one serves as a key intermediate in the synthesis of a range of complex organic molecules. The reactivity of the enone system, including its susceptibility to conjugate additions and cycloadditions, allows for the stereoselective introduction of new functional groups and the formation of intricate ring systems.

While specific blockbuster drugs directly synthesized from this compound are not prominently documented in publicly available literature, the broader class of cyclopentenone derivatives are recognized as crucial precursors in medicinal chemistry. The cyclopentenone ring is a structural motif found in a number of biologically active compounds. Research has shown that derivatives of 2-cyclopenten-1-one (B42074) are valuable intermediates in the preparation of antiviral and antitumour drugs. The α,β-unsaturated carbonyl group within the cyclopentenone ring is often a key feature for biological activity, including anti-inflammatory, anti-proliferative, and immunosuppressive effects. The synthesis of nucleoside analogues with potential antiviral properties has also been a significant area of research for cyclopentenone-based scaffolds.

A significant application of this compound is in the synthesis of jasmone (B1672801) and its derivatives, which are highly valued components in the fragrance industry. Jasmone, known for its characteristic warm, floral, and jasmine-like scent, is a naturally occurring cyclic ketone. Synthetic routes to jasmone often utilize precursors that can be elaborated to the final product. While cis-jasmone is a prominent natural fragrance, related compounds also possess desirable olfactory properties. The synthesis of these compounds can be achieved through various organic reactions, where a cyclopentenone core is a common starting point.

| Compound | Key Synthetic Application |

| This compound | Precursor in some synthetic routes to jasmone analogues. |

| Dihydrojasmone (B1670601) | A derivative of jasmone with a saturated side chain, also used in perfumery. |

A novel and efficient synthesis of cis-jasmone and dihydrojasmone has been achieved through the reaction of sulphur-stabilized carbanions with ethyl 2-chloro-2,3-dialkylbut-3-enoates, which can lead to the formation of substituted cyclopentenones.

Prostaglandins (B1171923) are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals. Their complex structures and potent biological activities have made them attractive targets for organic synthesis. The cyclopentenone ring is a core structural feature of many prostaglandins. Consequently, substituted cyclopentenones like this compound are valuable precursors for the synthesis of various prostaglandin (B15479496) analogues.

The synthesis of prostaglandins is a well-established field in organic chemistry, with numerous strategies developed to construct their intricate structures. A common approach involves the use of a cyclopentenone-based intermediate to which the two characteristic side chains are appended. The α- and β-positions of the cyclopentenone ring are key sites for modification and the introduction of these side chains. Chemoenzymatic methods have also been developed for the concise synthesis of several representative prostaglandins, highlighting the importance of efficient routes to these bioactive molecules. nih.gov

| Prostaglandin Class | Therapeutic Area | Relevance of Cyclopentenone Core |

| Prostaglandin E1 (PGE1) | Cardiovascular, Erectile Dysfunction | The five-membered ring is a central feature. |

| Prostaglandin F2α (PGF2α) | Glaucoma, Veterinary Medicine | The cyclopentane (B165970) ring is the core of the molecule. |

Role in Materials Science Research

Currently, there is limited specific information available in the scientific literature detailing the direct application of this compound in materials science research. While cyclopentenone derivatives can, in principle, be explored as monomers for polymerization or as components in the synthesis of functional materials, dedicated research focusing on this compound in this field is not widely reported. The reactivity of the double bond in the cyclopentenone ring could potentially be exploited in polymerization reactions or for grafting onto surfaces to modify material properties. However, further research would be needed to establish any significant role for this specific compound in materials science.

Agrochemical Research

Similar to its application in materials science, the role of this compound in agrochemical research is not well-documented in publicly accessible sources. While the broader class of cyclopentenones has been investigated for various biological activities, which could translate to agrochemical applications such as insecticides or herbicides, specific studies on this compound for these purposes are not readily found. The development of new agrochemicals often involves screening large libraries of compounds for desired biological activity, and it is conceivable that this compound could be part of such screening programs. However, without published research, its specific role in this field remains speculative.

Conclusion and Future Research Directions

Summary of Key Research Findings

Research on 2-pentyl-2-cyclopenten-1-one has predominantly revolved around its synthesis and its properties as a fragrance ingredient. The compound is valued in the perfume industry for its floral, jasmine-like scent. nih.govchemicalbook.com

Key findings in the synthesis of 2-alkyl-2-cyclopenten-1-ones, including the pentyl derivative, have highlighted several methodologies. These include the acid-catalyzed dehydration of 2-(1-hydroxyalkyl)-cycloalkan-1-ones and various cyclization reactions. wikipedia.org The cyclopentenone core structure is a common motif in a variety of natural products, and numerous synthetic strategies have been developed for its construction, such as the Nazarov cyclization and the Pauson-Khand reaction. wikipedia.orgacs.org These general methods are applicable to the synthesis of this compound.

Toxicological and dermatological reviews have been conducted on 2-pentylcyclopentan-1-one as a fragrance ingredient, which provides some safety data for the broader class of related compounds. acs.org The cyclopentenone moiety is known to be a reactive Michael acceptor, a characteristic that underlies both its biological activity and its potential for skin sensitization. nih.gov

Remaining Challenges and Knowledge Gaps

Despite its commercial use, there is a significant lack of in-depth academic research specifically focused on this compound. The majority of the available information is either from chemical suppliers or pertains to the general class of cyclopentenones.

The primary knowledge gaps are:

Limited Biological Activity Screening: While the broader cyclopentenone class of compounds has been investigated for various biological activities, including anticancer and antiviral properties, there is a dearth of studies on the specific biological effects of this compound. researchgate.net The influence of the 2-pentyl substituent on the bioactivity of the cyclopentenone core has not been systematically explored.

Lack of Mechanistic Studies: The specific mechanisms of action of this compound, particularly in relation to its fragrance properties and any potential biological activities, are not well understood.

Need for More Efficient and Stereoselective Syntheses: While general methods for cyclopentenone synthesis exist, there is always a need for more efficient, environmentally friendly, and stereoselective synthetic routes to produce this compound, which could be important if new applications are discovered. acs.org

Scarcity of Comparative Studies: There is a lack of research directly comparing the physicochemical and biological properties of this compound with other 2-alkyl-2-cyclopentenones. Such studies would be valuable in understanding the structure-activity relationships within this class of compounds.

Proposed Avenues for Future Academic Inquiry

To address the existing knowledge gaps and to unlock the full potential of this compound beyond its current applications, the following avenues for future research are proposed:

Systematic Investigation of Biological Activities: A comprehensive screening of this compound for a range of biological activities is warranted. This could include assays for anticancer, anti-inflammatory, antiviral, and antimicrobial properties. The presence of the α,β-unsaturated ketone moiety suggests that the compound may exhibit interesting biological effects. researchgate.net

Exploration as a Synthetic Building Block: The reactivity of the cyclopentenone ring makes this compound a potentially valuable synthon for the synthesis of more complex molecules. acs.org Future research could focus on utilizing this compound as a starting material for the synthesis of novel bioactive compounds or natural product analogues.

Development of Advanced Synthetic Methodologies: Research into novel, more sustainable, and highly selective synthetic methods for this compound would be beneficial. This could involve the use of new catalytic systems or biocatalytic approaches to improve yield and reduce environmental impact.

Computational and Mechanistic Studies: In-depth computational studies could be employed to predict the biological activities of this compound and to understand its interactions with biological targets. Experimental mechanistic studies could then be designed to validate these computational predictions and to elucidate the underlying mechanisms of action.

Structure-Odor Relationship Studies: A more systematic investigation into the structure-odor relationships of 2-alkyl-2-cyclopentenones could provide valuable insights for the fragrance industry. nih.govnih.gov Understanding how the length and branching of the alkyl chain influence the olfactory properties could lead to the design of new and improved fragrance ingredients.

By pursuing these research directions, the scientific community can expand the understanding and applications of this compound, potentially revealing new opportunities in medicinal chemistry, materials science, and beyond.

常见问题

Basic: What are the primary laboratory synthesis methods for 2-pentyl-2-cyclopenten-1-one?

Answer:

Two well-documented synthesis routes are:

- Phosphoric acid-catalyzed cyclization of decenoic acid (e.g., 10-undecenoic acid), yielding the cyclopentenone core via intramolecular cyclization .

- Aldol condensation between cyclopentanone and valeraldehyde, followed by isomerization of the intermediate 2-pentylidenecyclopentanone. Alternatively, palladium-catalyzed decarboxylation of allyl 2-oxo-1-pentylcyclopentanecarboxylates can be employed .

Key Considerations:

- The phosphoric acid method is advantageous for simplicity, while the aldol route allows for modular substitution.

- Reaction conditions (e.g., temperature, catalyst loading) must be optimized to minimize by-products.

Basic: How is this compound characterized and its purity validated?

Answer: